5-Chloro-4-iodopyridin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodopyridin-3-ol typically involves halogenation reactions. One common method is the treatment of 2-chloro-4-iodo-5-methoxymethoxy-pyridine with hydrochloric acid (HCl) in tetrahydrofuran (THF) at elevated temperatures . The reaction mixture is then neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar halogenation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodopyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloro-4-iodopyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodopyridin-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-4-iodopyridin-3-ol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C5H3ClINO |
---|---|
Molecular Weight |
255.44 g/mol |
IUPAC Name |
5-chloro-4-iodopyridin-3-ol |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H |
InChI Key |
IUUDYESXVJUAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)I)O |
Origin of Product |
United States |
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